3-[5-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide
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Overview
Description
3-[5-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide is a complex organic compound that belongs to the class of imidazoquinazolines This compound is characterized by its unique structure, which includes an imidazoquinazoline core, a butan-2-yl carbamoyl group, and a furan-2-yl methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide typically involves multiple steps, starting from readily available starting materials
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Formation of the Imidazoquinazoline Core: : This step involves the cyclization of appropriate precursors under specific conditions to form the imidazoquinazoline ring system. Common reagents used in this step include various amines and aldehydes, with catalysts such as Lewis acids to facilitate the cyclization.
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Introduction of the Butan-2-yl Carbamoyl Group: : This step involves the reaction of the imidazoquinazoline intermediate with butan-2-yl isocyanate under controlled conditions to introduce the carbamoyl group.
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Introduction of the Furan-2-yl Methyl Group: : The final step involves the reaction of the intermediate with furan-2-yl methyl halide in the presence of a base to introduce the furan-2-yl methyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan-2-yl methyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols, with reactions typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may exhibit biological activities, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential biological activities, the compound could be explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound could be used in the development of new pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-[5-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential targets include enzymes and receptors involved in key biological processes. The compound may exert its effects by binding to these targets, thereby modulating their activity and leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Imidazoquinazolines: Other compounds in this class include various substituted imidazoquinazolines with different functional groups.
Carbamoyl Derivatives: Compounds with similar carbamoyl groups, such as N-butylcarbamoyl derivatives.
Furan Derivatives: Compounds with similar furan-2-yl methyl groups, such as furan-2-yl methyl ketones.
Uniqueness
The uniqueness of 3-[5-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide lies in its specific combination of functional groups and its potential biological activities. This combination may confer unique properties, such as enhanced binding affinity to specific targets or improved pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[5-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S/c1-3-15(2)26-21(31)14-34-24-28-18-9-5-4-8-17(18)22-27-19(23(32)29(22)24)10-11-20(30)25-13-16-7-6-12-33-16/h4-9,12,15,19H,3,10-11,13-14H2,1-2H3,(H,25,30)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWHSZFUPVEOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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